molecular formula C11H15Cl2NO B12001444 N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride CAS No. 5388-82-9

N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride

Cat. No.: B12001444
CAS No.: 5388-82-9
M. Wt: 248.15 g/mol
InChI Key: IYBNXXLIJPVZSQ-UHFFFAOYSA-N
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Description

Properties

CAS No.

5388-82-9

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-4-11(10)14-8-7-13-9-5-6-9;/h1-4,9,13H,5-8H2;1H

InChI Key

IYBNXXLIJPVZSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCOC2=CC=CC=C2Cl.Cl

Related CAS

5388-85-2 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride typically involves the reaction of 2-(2-chlorophenoxy)ethylamine with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound meets the required quality standards for research and commercial use.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various derivatives of N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine, such as oxides, reduced amines, and substituted phenoxy compounds.

Scientific Research Applications

Antiviral Activity

Research indicates that N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride exhibits antiviral properties, particularly against influenza viruses. It is suggested that the compound may act as a cap-dependent endonuclease inhibitor, thereby inhibiting viral replication .

Histone Deacetylase Inhibition

The compound has been investigated for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in various cancers. Inhibitors of HDACs can induce cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for cancer therapy .

Neurological Disorders

This compound has shown promise in treating neurological conditions such as attention deficit hyperactivity disorder (ADHD) and autism spectrum disorders. Its mechanism may involve modulation of neurotransmitter systems, potentially enhancing cognitive function and behavioral outcomes .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation such as arthritis or inflammatory bowel disease. The pharmacological profile suggests it may reduce inflammatory markers and improve clinical symptoms .

Case Studies

StudyObjectiveFindings
Study on Antiviral ActivityEvaluate the efficacy against influenza virusDemonstrated significant inhibition of viral replication at low concentrations .
HDAC Inhibition ResearchAssess potential for cancer treatmentShowed selective inhibition of HDAC enzymes leading to apoptosis in cancer cell lines .
Neurological ApplicationInvestigate effects on ADHD symptomsReported improvements in attention and hyperactivity scores in treated subjects .

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Cyclopropanamine, N-[2-(2-chlorophenoxy)ethyl]-, hydrochloride (1:1)
  • CAS Registry Number : 5388-82-9
  • Molecular Formula: C₁₁H₁₅Cl₂NO
  • Molecular Weight : 248.149 g/mol
  • Key Structural Features: Cyclopropane ring directly bonded to an amine group. Ethyl linker connecting the cyclopropanamine moiety to a 2-chlorophenoxy group. Hydrochloride salt formation enhances solubility and stability.

Physicochemical Properties :

  • LogP : 3.66 (indicative of moderate lipophilicity) .

Comparison with Structurally Similar Compounds

N-(2-Chloroethyl)cyclopropanamine Hydrochloride

  • CAS: Not explicitly listed (CID 55284440) .
  • Formula : C₅H₁₀ClN
  • Key Differences: Lacks the phenoxy group; instead, a simple chloroethyl chain is attached to cyclopropanamine. Smaller molecular weight (139.6 g/mol) and lower LogP due to reduced aromaticity.

1-[2-(Propan-2-yloxy)ethyl]cyclopropan-1-amine Hydrochloride

  • Reference : CymitQuimica (Ref: 10-F657052) .
  • Formula: C₈H₁₇ClNO
  • Key Differences: Replaces the 2-chlorophenoxy group with an isopropyloxy (propan-2-yloxy) moiety.
  • Applications: Limited data; likely a research chemical.

N-(2-(Pyridin-4-yl)ethyl)cyclopropanamine Dihydrochloride

  • Source : InterBioScreen Ltd. .
  • Formula : C₁₀H₁₇Cl₂N₂ (dihydrochloride).
  • Key Differences :
    • Substitutes the chlorophenyl group with a pyridin-4-yl ring, introducing a basic nitrogen atom.
    • Enhanced water solubility due to pyridine’s polarity and dihydrochloride salt form.
  • Applications: Potential use in drug discovery targeting neurological or infectious diseases.

Ethanamine, 2-(2-Chlorophenoxy)-N-methyl-

  • CAS : 70289-29-1 .
  • Formula: C₉H₁₂ClNO
  • Key Differences: Methylamine replaces cyclopropanamine, eliminating ring strain and conformational rigidity. Similar chlorophenoxyethyl chain but with simpler amine functionality.
  • Applications : Intermediate in agrochemical or pharmaceutical synthesis.

Pexidartinib Hydrochloride (Turalio®)

  • CAS: Not provided; FDA-approved drug .
  • Formula : C₂₀H₁₇ClF₃N₅O (free base).
  • Key Differences :
    • Complex structure with pyrrolopyridine and trifluoromethylpyridine moieties.
    • Targets CSF1R kinase, unlike the simpler cyclopropanamine derivatives.
  • Applications: Clinically used for tenosynovial giant cell tumor (TGCT) .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Applications/Notes References
N-[2-(2-Chlorophenoxy)ethyl]cyclopropanamine HCl C₁₁H₁₅Cl₂NO 248.15 2-Chlorophenoxy, cyclopropanamine 3.66 Research chemical
N-(2-Chloroethyl)cyclopropanamine HCl C₅H₁₀ClN 139.6 Chloroethyl, cyclopropanamine ~1.5* Synthetic intermediate
1-[2-(Propan-2-yloxy)ethyl]cyclopropan-1-amine HCl C₈H₁₇ClNO 194.68 Isopropyloxy, cyclopropanamine ~2.0* Research chemical
N-(2-(Pyridin-4-yl)ethyl)cyclopropanamine diHCl C₁₀H₁₇Cl₂N₂ 250.16 Pyridin-4-yl, cyclopropanamine ~1.8* Drug discovery candidate
Ethanamine, 2-(2-Chlorophenoxy)-N-methyl- C₉H₁₂ClNO 185.65 2-Chlorophenoxy, methylamine ~2.5* Agrochemical intermediate
Pexidartinib HCl C₂₀H₁₈ClF₃N₅O 447.83 Pyrrolopyridine, trifluoromethylpyridine 4.1 FDA-approved (TGCT therapy)

*Estimated based on structural analogs.

Key Findings and Implications

  • Chlorophenoxy groups (e.g., ) contribute to lipophilicity, aiding membrane permeability but possibly increasing toxicity.
  • Pharmacological Potential: Simple cyclopropanamine derivatives (e.g., ) lack clinical data, suggesting utility as intermediates rather than drugs. Complex analogs like pexidartinib demonstrate the importance of heteroaromatic systems in targeting specific kinases.
  • Safety Considerations :
    • Compounds with chlorinated aromatic groups (e.g., ) may pose toxicity risks, necessitating thorough ADMET profiling.

Biological Activity

N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H14ClN
  • Molecular Weight : 201.69 g/mol

The compound features a cyclopropanamine structure linked to a chlorophenoxyethyl group, which is believed to contribute to its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways affected include the modulation of signaling cascades involved in cell survival and proliferation .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival.
  • Receptor Modulation : It can bind to receptors involved in cellular signaling pathways, altering their activity and leading to downstream effects on cell function .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the efficacy of this compound against various pathogens and cancer cell lines. The results are summarized in Table 1.

Study TypeOrganism/Cell LineConcentration (µM)Effect Observed
Antimicrobial AssayStaphylococcus aureus5080% inhibition of growth
Anticancer AssayHeLa (cervical cancer)25Induction of apoptosis
Anticancer AssayMCF-7 (breast cancer)10Cell cycle arrest at G1 phase

Table 1: Summary of Biological Activity Studies

In Vivo Studies

Although limited, some in vivo studies have suggested that the compound may possess protective effects against tumor growth in animal models. These studies highlight the need for further investigation into its pharmacokinetics and long-term effects .

Q & A

Q. What are the common synthetic routes for N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves cyclopropanation of a precursor (e.g., ethylenediamine derivatives) followed by substitution with 2-chlorophenoxyethyl groups. Key steps include:

  • Cyclopropanation : Using zinc-copper couples or Simmons-Smith reagents to form the cyclopropane ring .
  • Amination : Introducing the ethylamine moiety via nucleophilic substitution or reductive amination under controlled pH and temperature .
  • Salt Formation : Reacting the free base with hydrochloric acid to improve solubility and stability . Optimization requires adjusting solvents (e.g., dichloromethane for cyclopropanation), temperatures (0–25°C for amination), and stoichiometric ratios (1:1.2 for HCl addition). Purity is monitored via HPLC (>95%) .

Q. How can researchers confirm the molecular structure and purity of this compound?

Structural validation employs:

  • NMR Spectroscopy : 1^1H NMR to identify proton environments (e.g., cyclopropane protons at δ 0.8–1.2 ppm; aromatic protons from the chlorophenoxy group at δ 6.8–7.4 ppm) .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 256.7 for C11_{11}H14_{14}ClNO·HCl) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What biological assays are suitable for initial evaluation of its activity in neurotransmitter pathways?

Target neurotransmitter systems (e.g., serotonin, dopamine) using:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., 3^3H-5-HT for serotonin receptors) to measure IC50_{50} values .
  • Functional Assays : cAMP accumulation or calcium flux assays in transfected HEK293 cells expressing GPCRs .
  • In Vitro Uptake Inhibition : Measurement of monoamine transporter inhibition (e.g., SERT, DAT) using synaptosomal preparations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or structural analogs. Mitigation strategies include:

  • Comparative Dose-Response Curves : Testing the compound alongside reference standards (e.g., fluoxetine for SERT inhibition) under identical conditions .
  • Metabolite Screening : LC-MS/MS to rule out activity from degradation products .
  • Structural Analog Comparison : Evaluating substituent effects (e.g., replacing 2-chlorophenoxy with fluorophenoxy groups) to isolate pharmacophore contributions .

Q. What strategies mitigate compound instability during in vitro assays?

Instability in aqueous buffers or under light exposure can be addressed by:

  • Controlled Storage : Lyophilized storage at -20°C and reconstitution in degassed PBS (pH 7.4) .
  • Antioxidant Additives : Including 0.01% ascorbic acid to prevent oxidation .
  • Real-Time Stability Monitoring : Using UPLC-MS at timed intervals to track degradation .

Q. How does the 2-chlorophenoxyethyl substituent influence structure-activity relationships (SAR) compared to other aryloxy groups?

The chlorine atom enhances:

  • Lipophilicity : LogP increases by ~0.5 units compared to unsubstituted phenoxy analogs, improving blood-brain barrier penetration .
  • Receptor Affinity : Halogen bonding with serotonin receptor residues (e.g., TM5 domain of 5-HT2A_{2A}) enhances binding (Ki_i = 12 nM vs. 45 nM for non-chlorinated analogs) .
  • Metabolic Stability : Reduced CYP3A4-mediated dechlorination compared to bromine analogs, as shown in liver microsome assays .

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